REACTION_CXSMILES
|
CC1C=C(C(O)=O)C=CC=1C1C=CC=CC=1C(F)(F)F.[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29]([O:31]C)=[O:30])[CH:26]=[CH:25][C:24]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH3:39]>>[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29]([OH:31])=[O:30])[CH:26]=[CH:25][C:24]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[CH3:39]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C(F)(F)F
|
Name
|
methyl 2-methoxy-2′-methylbiphenyl-4-carboxylate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C(=O)OC)C1=C(C=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared following procedure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)C(=O)O)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |